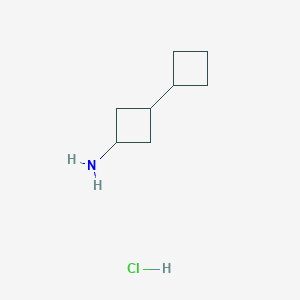
3-Cyclobutylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2172543-37-0 . It is a powder at room temperature . The IUPAC name for this compound is [1,1’-bi(cyclobutan)]-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h6-8H,1-5,9H2;1H . This indicates that the compound consists of a cyclobutyl group attached to a cyclobutan ring with an amine functional group, and it is in the form of a hydrochloride salt . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 161.67 . The compound is a hydrochloride salt .Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Research on compounds like Amitriptyline and its metabolites (e.g., Nortriptyline and Amitriptylinoxide) illustrates the complexity of drug metabolism pathways, including oxidative metabolism, hydroxylation, and conjugation processes. Understanding these pathways is crucial for the development of new drugs and the improvement of existing treatments (Breyer-Pfaff, 2004).
Toxic Substance Reduction in Food
Lactic acid bacteria (LAB) have been shown to reduce toxic substances in food, such as N-nitrosamines, heterocyclic amines, and others, through mechanisms like adsorption, degradation, and the inhibition of harmful bacteria. This research underscores the potential for using LAB in improving food safety and reducing health risks associated with dietary intake of toxic substances (Shao et al., 2021).
Advanced Synthesis Methods
Studies on the synthesis of cyclobutane-containing alkaloids and the use of cyclodextrin inclusion complexes with antibiotics highlight innovative approaches to drug development and delivery systems. These research avenues offer potential for enhancing the efficacy, stability, and bioavailability of pharmaceutical compounds, pointing to the importance of advanced synthesis methods and complexation techniques in medicinal chemistry (Sergeiko et al., 2008); (Boczar & Michalska, 2022).
Safety and Hazards
The safety information for 3-Cyclobutylcyclobutan-1-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-cyclobutylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOCURCJVGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)
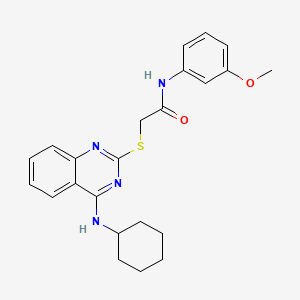

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
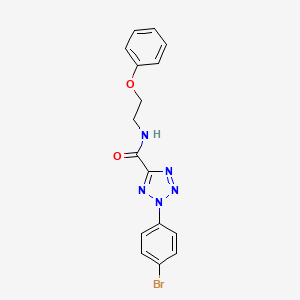

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
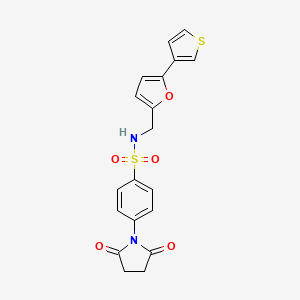

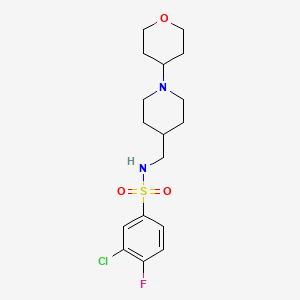
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)